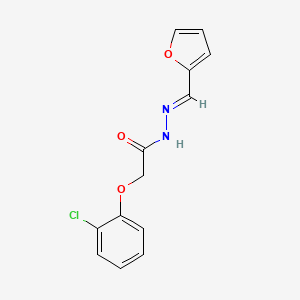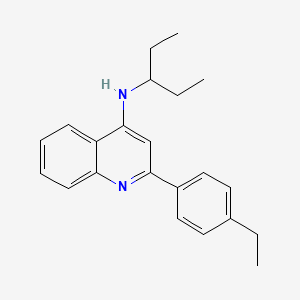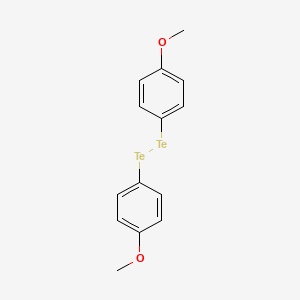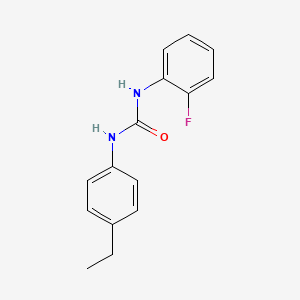
2-(2-Chlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is an organic compound that features both chlorophenoxy and furan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the condensation of 2-(2-chlorophenoxy)acetic acid hydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The furan and chlorophenoxy moieties can contribute to its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenoxy)acetic acid hydrazide
- Furan-2-carbaldehyde hydrazone
- 2-(2-Chlorophenoxy)-N’-(thiophen-2-ylmethylene)acetohydrazide
Uniqueness
2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is unique due to the presence of both chlorophenoxy and furan moieties, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
259856-55-8 |
|---|---|
Fórmula molecular |
C13H11ClN2O3 |
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H11ClN2O3/c14-11-5-1-2-6-12(11)19-9-13(17)16-15-8-10-4-3-7-18-10/h1-8H,9H2,(H,16,17)/b15-8+ |
Clave InChI |
XKRRUQOMIOJFKI-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=CO2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)


![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)







